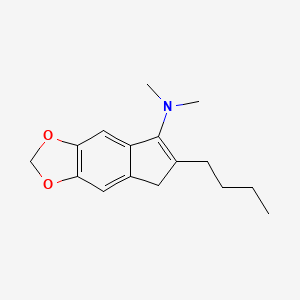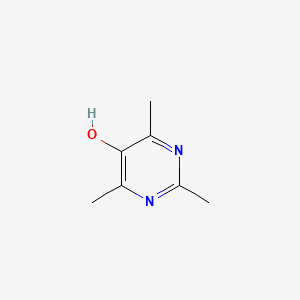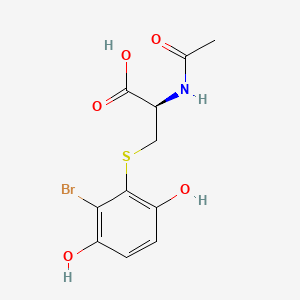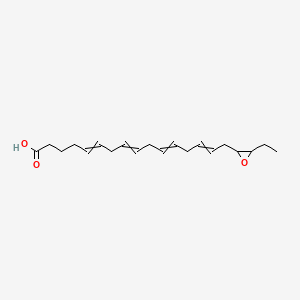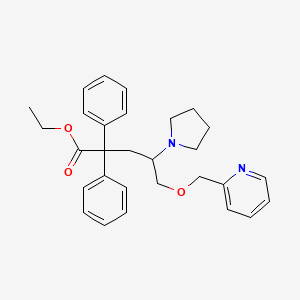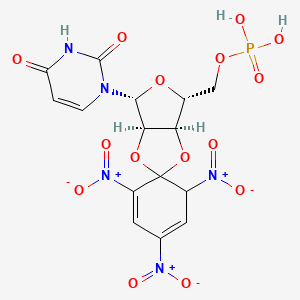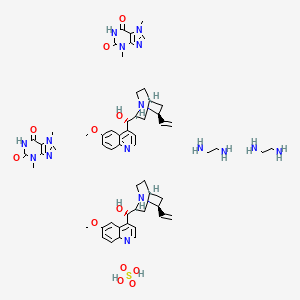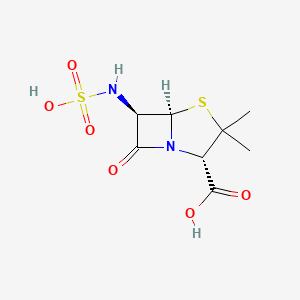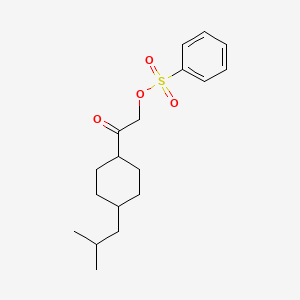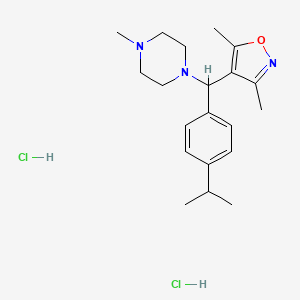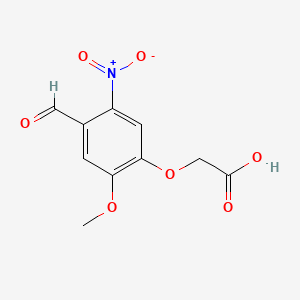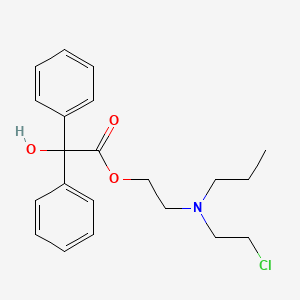
Propylbenzilylcholine mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An analog of benzilylcholine mustard. It is an alkylating nitrogen mustard analog that binds specifically and irreversibly to cholinergic muscarinic receptors and is used as an affinity label to isolate and study the receptors.
Aplicaciones Científicas De Investigación
Understanding Pain and Itch Mechanisms
Propylbenzilylcholine mustard, as a chemical agent, has been utilized in experimental settings to understand the mechanisms underlying pain and itch. Studies involving counterstimuli like mustard oil have helped delineate the differential responses of the human body to noxious and innocuous stimuli. For instance, research has shown that noxious stimuli, including chemical stimulation with mustard oil, can significantly inhibit itch, suggesting a distinct pathway from pain perception. These findings contribute to our understanding of sensory processing and have implications for developing treatments for conditions characterized by chronic itch or pain (Ward, Wright, & McMahon, 1996).
Protective Effects Against Chemical Agents
The protective effects of certain compounds against skin lesions induced by mustard agents have been demonstrated in studies, highlighting potential therapeutic applications. For example, research has shown that povidone-iodine ointment can markedly protect the skin from toxicity caused by sulfur mustard and other vesicants. This protective property is significant for medical countermeasures against chemical warfare agents and for treating accidental exposures to such compounds (Wormser et al., 1997).
Enhancing Understanding of Neurogenic Inflammation
The application of mustard oil in experimental settings has been pivotal in studying neurogenic inflammation and the body's response to irritants. Investigations into the temporal patterns of oral irritation by mustard oil and its cross-desensitization effects with other compounds, like capsaicin, have provided insights into the complex interplay between different sensory modalities. These studies contribute to a broader understanding of sensory nerve function and the potential for developing novel treatments for pain and inflammation (Simons, Carstens, & Carstens, 2003).
Investigating Dietary Influences on Health
Research utilizing mustard oil has also extended into dietary studies, examining the effects of certain food components on health outcomes. For example, a randomized trial investigating the effects of fish oil and mustard oil on patients with suspected acute myocardial infarction found that these oils could significantly reduce cardiac events, suggesting a protective role in heart health. Such studies underscore the importance of dietary components in managing and preventing cardiovascular diseases (Singh et al., 1997).
Exploring Treatment for Post-Injury Pain Hypersensitivity
Investigations into the mechanisms of pain hypersensitivity following injury have benefited from the use of chemical agents like mustard oil. Studies have shown that the induction and maintenance of central sensitization, a key factor in post-injury pain hypersensitivity, depend on the activation of NMDA receptors. Understanding these mechanisms is crucial for developing effective pain management strategies, particularly for conditions involving heightened pain sensitivity (Woolf & Thompson, 1991).
Propiedades
Número CAS |
36167-80-3 |
|---|---|
Nombre del producto |
Propylbenzilylcholine mustard |
Fórmula molecular |
C21H26ClNO3 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
2-[2-chloroethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H26ClNO3/c1-2-14-23(15-13-22)16-17-26-20(24)21(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,25H,2,13-17H2,1H3 |
Clave InChI |
ADUIJCCNUGTGDH-UHFFFAOYSA-N |
SMILES |
CCCN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCCl |
SMILES canónico |
CCCN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCCl |
Otros números CAS |
36167-80-3 |
Sinónimos |
Mustard, Propylbenzilylcholine PRBCM Propylbenzilylcholine Mustard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



